6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine
Description
CAS: 954269-06-8 Molecular Formula: C₁₅H₁₇N₃ Molecular Weight: 239.32 g/mol Structure: Features a pyridinamine core substituted at the 6-position with a 3,4-dihydroisoquinolinyl group. The SMILES string (C1=CC=C2CN(CCC2=C1)C3=NC=C(C=C3)CN) highlights the fused bicyclic isoquinoline system and the aminomethyl group on the pyridine ring. Key Properties:
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDMNJNGWSWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with pyridine derivatives in the presence of catalysts such as palladium or copper can yield the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Physicochemical Comparisons
*Estimated based on functional groups. †Includes HCl counterion.
Key Comparison Points
Structural Modifications
- Bicyclic Systems: The target and 610258-80-5 retain the dihydroisoquinolinyl group, whereas 2306268-61-9 replaces it with a benzodioxin system.
- Methoxy and Benzodioxin: 2306268-61-9 includes oxygen-rich groups, enhancing hydrogen-bonding capacity. Salt Forms: 1220034-95-6 is a hydrochloride salt, improving aqueous solubility compared to the free base target.
Physicochemical Properties
- Lipophilicity : The target (XLogP = 1.7) is less hydrophobic than 2306268-61-9 (estimated XLogP > 2.5 due to benzodioxin and methoxy groups) but more lipophilic than 610258-80-5 (XLogP < 1 due to carboxylic acid).
- Polarity : The carboxylic acid in 610258-80-5 increases TPSA (~75 Ų), likely reducing blood-brain barrier penetration compared to the target (42.2 Ų) .
Pharmacological Implications
- Target vs. 1211530-56-1: The dimethylaminopyrrolidine substituent in 1211530-56-1 may enhance basicity and alter receptor binding compared to the target’s dihydroisoquinolinyl group.
- Salt Form (1220034-95-6) : The hydrochloride salt could improve bioavailability but may limit tissue distribution due to ionization.
Research and Application Insights
- Target Compound : Used in exploratory studies for CNS targets due to balanced lipophilicity and moderate polarity .
- 2306268-61-9: Limited to non-medical research; its benzodioxin system may confer antioxidant or anti-inflammatory properties .
- 610258-80-5 : A carboxylic acid variant, ideal for conjugation or prodrug development .
Limitations and Gaps
- Missing experimental LogP/TPSA data for analogs (e.g., 2306268-61-9, 1220034-95-6).
- Discontinuation of 1220034-95-6 suggests stability or synthesis challenges.
Biological Activity
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features an isoquinoline ring fused with a pyridine ring, which confers distinct properties that may be leveraged in therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is with a CAS number of 553679-55-3. Its structural uniqueness allows for specific interactions with biological macromolecules, particularly the androgen receptor (AR).
Target of Action: The primary target of this compound is the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer.
Mode of Action: As an androgen receptor antagonist , 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine inhibits the activity of AR. This inhibition is critical for suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .
Pharmacokinetics
The compound demonstrates solubility in DMSO, which is advantageous for various experimental applications. Its pharmacokinetic profile indicates that it can effectively reach target tissues when administered in appropriate doses.
Biological Activity and Effects
Cellular Effects: The compound significantly influences various cellular processes by inhibiting AR activity. This inhibition alters cell signaling pathways, gene expression, and cellular metabolism, leading to reduced proliferation of cancer cells .
Dosage Effects in Animal Models: Studies indicate that lower doses effectively inhibit AR activity without causing significant adverse effects. This dosage-dependent response highlights the potential for tailored therapeutic strategies .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Prostate Cancer Cell Lines: In vitro studies demonstrated that treatment with 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine resulted in a marked decrease in cell viability in androgen-sensitive and insensitive prostate cancer cell lines. The IC50 values were determined to be significantly lower than those of standard treatments .
- In Vivo Models: Animal studies have shown that administration of this compound leads to tumor regression in xenograft models of prostate cancer. The results suggest that the compound can effectively suppress tumor growth through its action on AR .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 6-Methoxy-3,4-dihydro-1H-isoquinoline | Isoquinoline derivative | Antidiabetic | Used primarily for metabolic disorders. |
| 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | Quinoline derivative | Antibacterial | Known for its broad-spectrum antibacterial properties. |
| 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine | Unique heterocyclic structure | Anticancer (AR antagonist) | Distinct for its specific action against prostate cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
